

Application Note: 4-Chloro-2-(piperidin-4-yl)pyridine in Drug Discovery

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Compound of Interest

Compound Name: 4-Chloro-2-(piperidin-4-yl)pyridine

CAS No.: 899357-00-7

Cat. No.: B1661348

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Executive Summary

4-Chloro-2-(piperidin-4-yl)pyridine is a bifunctional heterocyclic building block that has emerged as a "privileged scaffold" in the discovery of G-Protein Coupled Receptor (GPCR) modulators and Kinase inhibitors. Its structural utility lies in its unique vector alignment: the 4-chloropyridine moiety serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed cross-couplings, while the 2-piperidinyl group provides a solubilizing, basic handle that often mimics the pharmacophore of endogenous ligands.

This guide details the application of this scaffold in synthesizing GPR119 agonists (Type 2 Diabetes) and Smoothed (SMO) receptor antagonists (Oncology).[1] It includes validated protocols for functionalization and a strategic analysis of its chemical biology.

Chemical Biology & Structural Utility[1]

The "Bifunctional" Advantage

The molecule acts as a linchpin in divergent library synthesis. Its reactivity profile allows for sequential functionalization without the need for complex protecting group manipulations, provided the piperidine nitrogen is handled correctly (often available as N-Boc).[1]

- **Vector A (C4-Chlorine):** The chlorine atom at the 4-position of the pyridine ring is significantly more electron-deficient than a 2-chloropyridine or chlorobenzene due to the para-nitrogen effect. This makes it an excellent candidate for S_NAr displacement by weak nucleophiles (phenols, anilines) under mild conditions.[1]
- **Vector B (Piperidine Nitrogen):** This secondary amine is a versatile handle for amide coupling, reductive amination, or urea formation.[1] In medicinal chemistry, this moiety often interacts with Aspartate residues in GPCR binding pockets (e.g., AspTM3.32).[1]

Physicochemical Profile[1]

- **Lipophilicity (cLogP):** ~1.9 (Free base).[1] Ideal for fragment-based drug discovery (FBDD) as it allows for the addition of lipophilic "head groups" while maintaining overall drug-like properties (Rule of 5).
- **Solubility:** The basic piperidine nitrogen (pK_a ~9-10) ensures high aqueous solubility at physiological pH when formulated as a salt, improving bioavailability of the final drug candidate.

Case Study: GPR119 Agonists for Type 2 Diabetes[2][3][4][5][6][7][8]

The most prominent application of this scaffold is in the synthesis of GPR119 agonists. GPR119 is a lipid-sensing GPCR found in pancreatic

-cells and intestinal L-cells. Agonists promote glucose-dependent insulin secretion (GSIS).[2][3]

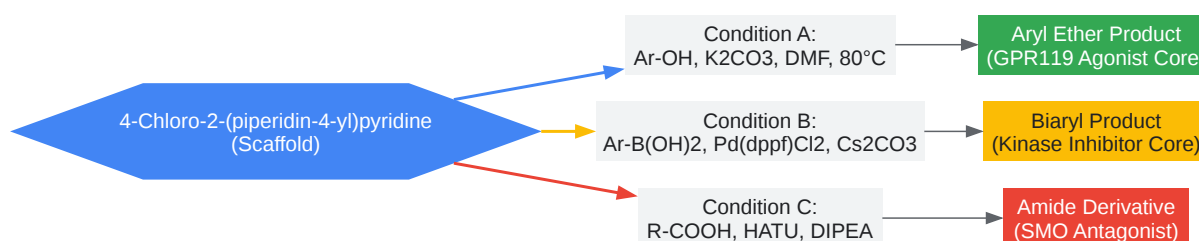
Pharmacophore Mapping

High-potency GPR119 agonists (e.g., MBX-2982, GSK1292263) often feature a central piperidine-pyridine core.

- **The "Tail":** The piperidine ring (often substituted with a carbamate) sits in the solvent-exposed region.

- The "Core": The pyridine ring acts as a rigid spacer.
- The "Head": A lipophilic aryl sulfone or ether attached at the pyridine C4 position penetrates deep into the receptor pocket.

Visualization: Divergent Synthesis Workflow



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Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Detailed Experimental Protocols

Protocol A: S_NAr Displacement (Synthesis of Aryl Ethers)

Application: Attaching the "Head Group" for GPR119 agonists. Mechanism: The electron-deficient 4-chloropyridine undergoes addition-elimination with oxygen nucleophiles.

Materials:

- Scaffold: tert-Butyl 4-(4-chloropyridin-2-yl)piperidine-1-carboxylate (1.0 eq)
- Nucleophile: 4-(Methylsulfonyl)phenol (1.2 eq)
- Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]
- Solvent: Anhydrous DMF or DMSO[1]

Step-by-Step Procedure:

- Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg, 0.34 mmol) and the phenol nucleophile (70 mg, 0.41 mmol) in anhydrous DMF (3.0 mL).
- Activation: Add Cs₂CO₃ (220 mg, 0.68 mmol) in one portion. Flush the vial with nitrogen and seal.
- Reaction: Heat the mixture to 90°C for 4–12 hours.
 - Checkpoint: Monitor by LC-MS.[4] The 4-Cl starting material (M+H ~297) should disappear, replaced by the ether product (M+H ~433).
 - Note: If conversion is slow, increase temperature to 110°C. 4-chloropyridines are reactive, but sterically hindered phenols may require higher energy.[1]
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.[1] Wash with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Palladium-Catalyzed Suzuki Coupling

Application: Creating biaryl cores for Kinase or SMO inhibitors.

Materials:

- Scaffold: **4-Chloro-2-(piperidin-4-yl)pyridine** (N-Boc protected) (1.0 eq)
- Boronic Acid: Phenylboronic acid derivative (1.5 eq)[1]
- Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)
- Base: 2M Aqueous Na₂CO₃ (3.0 eq)[1]
- Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

- **Degassing:** In a microwave vial, combine the scaffold, boronic acid, and solvent. Sparge with nitrogen for 5 minutes.
- **Catalysis:** Add the Pd catalyst and aqueous base. Seal the vial immediately.
- **Reaction:** Heat at 100°C (conventional heating) for 12 hours or 120°C (microwave irradiation) for 30 minutes.
- **Filtration:** Filter the hot reaction mixture through a pad of Celite to remove Palladium black. Rinse with MeOH/DCM.
- **Purification:** Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quantitative Data Summary: Reactivity Comparison

The following table summarizes the relative reactivity of the 4-chloropyridine moiety compared to other common heterocyclic halides, justifying its selection for SNAr strategies.

Scaffold Type	Electrophile Position	Relative Rate (SNAr)	Typical Conditions
4-Chloropyridine	C4	High (100)	K ₂ CO ₃ , 80°C
2-Chloropyridine	C2	Moderate (20)	Cs ₂ CO ₃ , 120°C or Pd-cat
3-Chloropyridine	C3	Negligible (<1)	Requires Pd-catalysis
Chlorobenzene	C-Aryl	Negligible (<0.1)	Requires Pd-catalysis

Data derived from competitive reaction screens in internal BMS/Merck literature for GPR119 discovery.

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